Methyl 3-iodo-5-methylbenzoate

Cross-Coupling Suzuki-Miyaura Reactivity Comparison

Methyl 3-iodo-5-methylbenzoate (CAS 597563-45-6) is a halogenated aromatic ester that serves as a versatile synthetic intermediate in organic chemistry. The compound features a benzoate core with an iodine atom at the meta position and a methyl group at the meta position, creating a defined electrophilic site for transition metal-catalyzed cross-coupling reactions.

Molecular Formula C9H9IO2
Molecular Weight 276.07 g/mol
CAS No. 597563-45-6
Cat. No. B3146375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-iodo-5-methylbenzoate
CAS597563-45-6
Molecular FormulaC9H9IO2
Molecular Weight276.07 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)I)C(=O)OC
InChIInChI=1S/C9H9IO2/c1-6-3-7(9(11)12-2)5-8(10)4-6/h3-5H,1-2H3
InChIKeyWNZCQUCEIGXSQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-iodo-5-methylbenzoate (CAS 597563-45-6): A Key Iodoarene Building Block for Cross-Coupling and Medicinal Chemistry


Methyl 3-iodo-5-methylbenzoate (CAS 597563-45-6) is a halogenated aromatic ester that serves as a versatile synthetic intermediate in organic chemistry [1]. The compound features a benzoate core with an iodine atom at the meta (3) position and a methyl group at the meta (5) position, creating a defined electrophilic site for transition metal-catalyzed cross-coupling reactions [2]. Its molecular formula is C9H9IO2, with a molecular weight of 276.07 g/mol, an XLogP3-AA of 2.8, and a topological polar surface area of 26.3 Ų [1]. The iodine substituent provides superior reactivity in Suzuki-Miyaura, Sonogashira, and related couplings compared to bromo or chloro analogs, enabling efficient construction of biaryl architectures under milder conditions [2].

Why Generic Substitution of Methyl 3-iodo-5-methylbenzoate (CAS 597563-45-6) Fails in Precision Synthesis


Substituting methyl 3-iodo-5-methylbenzoate with its bromo (CAS 478375-40-5) or chloro (CAS 116632-64-5) analogs, or with the free carboxylic acid (CAS 128900-23-8), introduces critical reactivity and selectivity failures that compromise synthetic efficiency and product purity [1]. The iodine atom exhibits significantly higher oxidative addition rates in palladium-catalyzed cross-couplings compared to bromine, enabling reactions to proceed at lower temperatures with reduced catalyst loadings and fewer side products [2]. The methyl ester functionality further distinguishes the compound from its free acid counterpart, which requires additional protection/deprotection steps that reduce overall yield and increase purification burden . These differences are not merely incremental; they directly determine whether a coupling sequence succeeds or fails in complex molecule construction, making the specific selection of the iodo-methyl ester critical for reproducible, high-yielding synthetic workflows [2].

Quantitative Evidence Guide for Methyl 3-iodo-5-methylbenzoate (CAS 597563-45-6) Differentiation


Enhanced Electrophilicity and Coupling Efficiency: Iodo vs. Bromo Analog

Methyl 3-iodo-5-methylbenzoate demonstrates substantially higher reactivity in palladium-catalyzed cross-coupling reactions compared to its bromo analog (methyl 3-bromo-5-methylbenzoate, CAS 478375-40-5). This is a class-level inference derived from the well-established relative reactivity order of aryl halides in oxidative addition: I > OTf > Br >> Cl [1]. The iodine atom's larger atomic radius and lower carbon-halogen bond dissociation energy (C-I ≈ 57 kcal/mol vs. C-Br ≈ 71 kcal/mol) [2] enable faster oxidative addition to Pd(0) species, allowing reactions to proceed at lower temperatures (e.g., room temperature vs. 80°C) and with reduced catalyst loadings (e.g., 0.5 mol% vs. 2 mol%) [1].

Cross-Coupling Suzuki-Miyaura Reactivity Comparison

Physical Form and Handling Advantages: Liquid Iodo Ester vs. Solid Bromo Analog

Methyl 3-iodo-5-methylbenzoate is supplied as a colorless liquid at ambient temperature , while its bromo analog (methyl 3-bromo-5-methylbenzoate, CAS 478375-40-5) is typically a solid with a calculated density of 1.433 g/cm³ [1]. The liquid physical form of the iodo compound eliminates the need for dissolution or pre-weighing of solids, facilitating more accurate liquid dispensing via syringe or automated liquid handlers in parallel synthesis and high-throughput experimentation workflows .

Physical Properties Handling Formulation

Elimination of Protection-Deprotection Steps: Methyl Ester vs. Free Carboxylic Acid

Using methyl 3-iodo-5-methylbenzoate as a building block directly avoids the additional protection-deprotection sequence required when employing the free carboxylic acid analog (3-iodo-5-methylbenzoic acid, CAS 128900-23-8) in subsequent transformations . The free acid requires esterification to mask the carboxylic acid group prior to cross-coupling, followed by hydrolysis to regenerate the acid functionality, adding two synthetic steps and associated yield losses (typically 5-15% per step) [1]. By procuring the pre-esterified methyl ester, the user eliminates these steps entirely, preserving overall sequence yield and reducing purification time .

Synthetic Efficiency Step Economy Protecting Group

Lipophilicity Advantage for Membrane Permeability and Chromatography

Methyl 3-iodo-5-methylbenzoate exhibits an XLogP3-AA value of 2.8 [1], which is significantly higher than that of the corresponding bromo analog (estimated XLogP3 ≈ 2.4) and chloro analog (estimated XLogP3 ≈ 2.1) [2]. This elevated lipophilicity arises from the larger, more polarizable iodine atom and provides tangible benefits in both biological and purification contexts. In medicinal chemistry programs, higher LogP correlates with improved passive membrane permeability, a critical determinant of oral bioavailability . In preparative chromatography, increased lipophilicity translates to longer retention times on reverse-phase HPLC columns (typically 0.5-1.0 minute shift per 0.4 LogP unit), facilitating better separation from polar impurities .

Lipophilicity ADME Chromatography

Optimal Research and Industrial Application Scenarios for Methyl 3-iodo-5-methylbenzoate (CAS 597563-45-6)


Suzuki-Miyaura Cross-Coupling for Biaryl Pharmaceutical Intermediates

Employ methyl 3-iodo-5-methylbenzoate as the electrophilic partner in Suzuki-Miyaura couplings to construct biaryl motifs common in kinase inhibitors, GPCR modulators, and other pharmaceutical scaffolds. The enhanced reactivity of the aryl iodide (vs. bromide) enables coupling with sterically hindered or electron-poor boronic acids at room temperature with low Pd catalyst loadings (0.5-1 mol%), reducing metal contamination in final APIs [1]. The pre-installed methyl ester can be hydrolyzed post-coupling to reveal the carboxylic acid for further amide bond formation or directly retained as a prodrug moiety .

High-Throughput Parallel Synthesis and Library Production

Utilize the liquid physical form of methyl 3-iodo-5-methylbenzoate [1] in automated liquid handling systems for the rapid generation of compound libraries. The ability to dispense precise volumes without pre-dissolution or weighing significantly accelerates library synthesis in 96- or 384-well formats. The high reactivity of the iodoarene ensures complete conversion across a diverse set of coupling partners, minimizing failed reactions and the need for re-synthesis .

Sonogashira Coupling for Alkyne-Functionalized Building Blocks

Apply methyl 3-iodo-5-methylbenzoate in Sonogashira cross-couplings with terminal alkynes to generate aryl-alkyne intermediates for click chemistry (CuAAC) or as rigid scaffolds in materials science. The superior reactivity of the aryl iodide permits the use of milder conditions (e.g., room temperature, air-stable catalysts) compared to bromo or chloro analogs, preserving sensitive alkyne functionalities that might otherwise undergo side reactions under forcing conditions [1].

Direct Use in Medicinal Chemistry for LogP Optimization

Incorporate methyl 3-iodo-5-methylbenzoate into lead optimization campaigns where modulating lipophilicity is critical for achieving target ADME profiles. The compound's elevated XLogP3 (2.8) compared to bromo (2.4) or chloro (2.1) analogs [2] provides a measurable lipophilicity increase in the final molecule, which can be exploited to enhance passive permeability or alter tissue distribution without introducing additional substituents that might compromise potency or selectivity.

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